molecular formula C9H15N3O2S B12412130 Ergothioneine-d9

Ergothioneine-d9

Cat. No.: B12412130
M. Wt: 238.36 g/mol
InChI Key: SSISHJJTAXXQAX-GQALSZNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergothioneine-d9 is a deuterium-labeled derivative of ergothioneine, an imidazole-2-thione derivative of histidine betaine. Ergothioneine is a naturally occurring amino acid synthesized by certain bacteria and fungi. It is known for its potent antioxidant properties and is often found in high concentrations in tissues susceptible to oxidative damage, such as the liver, kidneys, and red blood cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergothioneine-d9 involves the incorporation of deuterium into the ergothioneine molecule. This can be achieved through various synthetic routes, including:

    Chemical Synthesis: This method involves the chemical modification of ergothioneine to replace hydrogen atoms with deuterium.

    Biosynthesis: Recent advancements have enabled the production of this compound through engineered microorganisms.

Industrial Production Methods: Industrial production of this compound primarily relies on fermentation processes using genetically engineered microorganisms. These microorganisms are cultivated in bioreactors under optimized conditions to maximize yield. The fermentation broth is then processed to extract and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Ergothioneine-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Ergothioneine-d9 is unique compared to other similar compounds due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in research studies. Similar compounds include:

This compound stands out due to its specific transport mechanism via OCTN1 and its ability to accumulate in tissues susceptible to oxidative stress, making it a valuable compound for research and therapeutic applications .

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

238.36 g/mol

IUPAC Name

3-(2-sulfanylidene-1,3-dihydroimidazol-4-yl)-2-[tris(trideuteriomethyl)azaniumyl]propanoate

InChI

InChI=1S/C9H15N3O2S/c1-12(2,3)7(8(13)14)4-6-5-10-9(15)11-6/h5,7H,4H2,1-3H3,(H2-,10,11,13,14,15)/i1D3,2D3,3D3

InChI Key

SSISHJJTAXXQAX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C(CC1=CNC(=S)N1)C(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[N+](C)(C)C(CC1=CNC(=S)N1)C(=O)[O-]

Origin of Product

United States

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